16(R)-Hete
16(R)-Hete
16R-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 16R-hete is considered to be an eicosanoid lipid molecule. 16R-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 16R-Hete has been detected in multiple biofluids, such as blood and urine. Within the cell, 16R-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 16R-hete is involved in the ketorolac action pathway, the trisalicylate-choline action pathway, the suprofen action pathway, and the arachidonic Acid metabolism pathway. 16R-Hete is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
16(R)-HETE is a 16-HETE in which the chiral centre at position 16 has R-configuration. It has a role as a mouse metabolite. It is a conjugate acid of a 16(R)-HETE(1-). It is an enantiomer of a 16(S)-HETE.
16(R)-HETE is a 16-HETE in which the chiral centre at position 16 has R-configuration. It has a role as a mouse metabolite. It is a conjugate acid of a 16(R)-HETE(1-). It is an enantiomer of a 16(S)-HETE.
Brand Name:
Vulcanchem
CAS No.:
183509-22-0
VCID:
VC0062294
InChI:
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1
SMILES:
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
16(R)-Hete
CAS No.: 183509-22-0
Main Products
VCID: VC0062294
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
CAS No. | 183509-22-0 |
---|---|
Product Name | 16(R)-Hete |
Molecular Formula | C20H32O3 |
Molecular Weight | 320.5 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1 |
Standard InChIKey | JEKNPVYFNMZRJG-STHMYGMFSA-N |
Isomeric SMILES | CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
SMILES | CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
Canonical SMILES | CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
Appearance | Assay:≥98%A solution in ethanol |
Physical Description | Solid |
Description | 16R-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 16R-hete is considered to be an eicosanoid lipid molecule. 16R-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 16R-Hete has been detected in multiple biofluids, such as blood and urine. Within the cell, 16R-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 16R-hete is involved in the ketorolac action pathway, the trisalicylate-choline action pathway, the suprofen action pathway, and the arachidonic Acid metabolism pathway. 16R-Hete is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway. 16(R)-HETE is a 16-HETE in which the chiral centre at position 16 has R-configuration. It has a role as a mouse metabolite. It is a conjugate acid of a 16(R)-HETE(1-). It is an enantiomer of a 16(S)-HETE. |
Synonyms | 16R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid |
PubChem Compound | 9548884 |
Last Modified | Nov 11 2021 |
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